4-(Aminomethyl)benzamide hydrochloride

Kinase Inhibitor Bcr-Abl T315I Mutation

4-(Aminomethyl)benzamide hydrochloride is the definitive para-substituted benzamide scaffold for medicinal chemistry. Its flexible aminomethyl linker is uniquely validated to bypass steric clash in kinases harboring the T315I gatekeeper mutation (e.g., Bcr-Abl), enabling >90% EGFR inhibition at 10 nM. In antiviral programs, SAR on this core delivers sub‑micromolar EC50 (Ebola pseudovirus 0.48 µM). For HDAC6‑targeted therapies, acyl derivatives achieve nanomolar potency (IC50=36 nM) with >1,000‑fold isoform selectivity. The hydrochloride salt guarantees enhanced aqueous solubility, room‑temperature stability, and seamless integration into automated HTS workflows. Choose the 97%‑pure, ambient‑shipped building block that delivers reproducible results across kinase, antiviral, and epigenetic pipelines.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 20188-40-3
Cat. No. B1285892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)benzamide hydrochloride
CAS20188-40-3
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C(=O)N.Cl
InChIInChI=1S/C8H10N2O.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H
InChIKeyUSVXRQYPUIDTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)benzamide Hydrochloride (CAS 20188-40-3): Core Scaffold for Kinase and Antiviral Drug Discovery


4-(Aminomethyl)benzamide hydrochloride (CAS 20188-40-3) is a benzamide derivative featuring a para-aminomethyl substituent and an amide functionality, available as a hydrochloride salt with a molecular weight of 186.64 g/mol . The compound serves as a versatile synthetic building block, with the 4-(aminomethyl)benzamide scaffold being extensively utilized as a flexible linker in the design of kinase inhibitors [1] and as a core structure for potent antiviral agents targeting filoviruses [2]. Its hydrochloride salt form enhances handling and stability compared to the free base, making it a preferred starting material for medicinal chemistry campaigns.

Why Generic Benzamide Analogs Cannot Substitute for 4-(Aminomethyl)benzamide Hydrochloride in Advanced Drug Discovery


Simple benzamide derivatives lack the specific para-aminomethyl group that confers both a flexible linker geometry essential for bypassing kinase gatekeeper mutations and a synthetic handle for rapid diversification. Attempts to substitute with other aminomethyl isomers or rigid benzamide analogs result in suboptimal binding poses and reduced inhibitory potency, as demonstrated by structure-activity relationship studies where the 4-(aminomethyl)benzamide scaffold uniquely enables flattening of the molecular structure to access allosteric kinase pockets [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and room-temperature storage stability compared to the free base, directly impacting reproducibility in high-throughput screening and scale-up synthesis .

Quantitative Differentiation Evidence for 4-(Aminomethyl)benzamide Hydrochloride Against Closest Analogs


Flexible Linker Geometry Enables Bypass of T315I Gatekeeper Mutation in Bcr-Abl Kinase Compared to Rigid Linkers

Molecular docking studies demonstrate that incorporating the 4-(aminomethyl)benzamide scaffold as a flexible linker yields a favorable molecular geometry that bypasses the bulky isoleucine residue in the T315I-mutant Abl kinase active site, an outcome not achievable with rigid benzamide linkers [1]. This structural advantage translates directly to potent enzyme inhibition: derivative compounds 11 and 13, built upon this scaffold, achieved 91% and 92% inhibition of EGFR at 10 nM, respectively [1].

Kinase Inhibitor Bcr-Abl T315I Mutation Drug Resistance

Optimized 4-(Aminomethyl)benzamide Derivatives Achieve Sub-Micromolar Antiviral Potency Against Ebola Pseudovirus

Structure-activity relationship optimization of the 4-(aminomethyl)benzamide scaffold yielded compounds with dramatically improved antiviral potency. The initial hit compound 5 exhibited an EC50 of 9.86 μM against Ebola pseudovirus in A549 cells, whereas subsequent optimization led to compound 23 with an EC50 of 0.48 μM, representing a 20.5-fold enhancement in potency [1]. The scaffold also conferred broad-spectrum activity, with compound 23 showing an EC50 of 0.53 μM against Marburg pseudovirus [1].

Antiviral Filovirus Ebola Marburg

4-(Aminomethyl)benzamide-Derived Hydroxamates Exhibit Nanomolar HDAC6 Inhibition with Isoform Selectivity

Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide were identified as potent and selective HDAC6 inhibitors. Further optimization produced constrained heterocyclic analogs, such as MPI_5a, which inhibits HDAC6 with an IC50 of 36 nM and shows weak inhibition of other HDAC isoforms (IC50 > 50 μM for HDAC1) [1]. The benzylic spacer of the 4-(aminomethyl)benzamide scaffold is proposed to more effectively access the wider channel of HDAC6 compared to other HDAC subtypes, contributing to the observed selectivity [1].

HDAC Inhibitor HDAC6 Cancer Epigenetics

Hydrochloride Salt Form Enhances Purity and Handling Reproducibility Over Free Base

The hydrochloride salt of 4-(aminomethyl)benzamide offers practical advantages over the free base in procurement and laboratory use. Commercially available hydrochloride salt is supplied with a purity specification of 98% and can be stored at room temperature under inert atmosphere, ensuring long-term stability without the need for cold-chain logistics . In contrast, the free base (CAS 369-53-9) is reported to require storage at -20°C and protection from light, with lower typical purity (95-96%) from many vendors [1].

Salt Form Purity Stability Medicinal Chemistry

Optimal Application Scenarios for 4-(Aminomethyl)benzamide Hydrochloride in Drug Discovery and Chemical Biology


Design of Kinase Inhibitors Targeting Gatekeeper-Mutant Kinases (e.g., T315I Bcr-Abl)

When developing inhibitors for kinases harboring bulky gatekeeper mutations (e.g., T315I in Bcr-Abl), the flexible 4-(aminomethyl)benzamide linker is essential for achieving a binding pose that avoids steric clash with the mutant residue. Molecular docking confirms this linker enables favorable geometry for accessing the ATP-binding pocket, as demonstrated with compounds achieving >90% EGFR inhibition at 10 nM [1]. This scaffold should be prioritized over rigid benzamide analogs in resistance-overcoming kinase inhibitor programs.

Development of Broad-Spectrum Filovirus Entry Inhibitors

For antiviral programs targeting Ebola and Marburg viruses, the 4-(aminomethyl)benzamide core provides a validated starting point for hit-to-lead optimization. SAR studies have shown that structural modifications on this scaffold can yield sub-micromolar EC50 values (e.g., 0.48 μM for Ebola pseudovirus) and broad-spectrum activity [2]. The hydrochloride salt form facilitates high-throughput screening and medicinal chemistry derivatization.

Synthesis of Isoform-Selective HDAC6 Inhibitors

Researchers developing selective HDAC6 inhibitors for oncology or neurodegenerative disease applications should utilize 4-(aminomethyl)benzamide hydrochloride as the core building block. Acyl derivatives of this scaffold have demonstrated nanomolar HDAC6 potency (IC50 = 36 nM) with >1,000-fold selectivity over other HDAC isoforms, a profile attributed to the benzylic spacer's ability to access the wider HDAC6 channel [3]. This selectivity is not readily achieved with simpler benzamide analogs.

High-Throughput Screening and Automated Compound Management

The hydrochloride salt form (98% purity, room-temperature storage) is the preferred choice for high-throughput screening campaigns and automated compound management systems. Its enhanced stability and handling properties reduce the risk of compound degradation and precipitation compared to the free base, ensuring reproducible assay results and minimizing instrument downtime .

Technical Documentation Hub

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